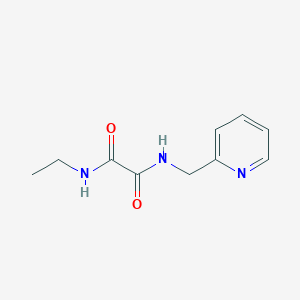
2,6-bis(3-thienylmethylene)cyclohexanone
Übersicht
Beschreibung
2,6-bis(3-thienylmethylene)cyclohexanone, also known as DMTTH, is a chemical compound that has been widely studied in the field of materials science. It is a type of organic semiconductor that has potential applications in electronic devices such as solar cells and field-effect transistors. In addition to its use in materials science, DMTTH has also been investigated for its potential medicinal properties.
Wirkmechanismus
The mechanism of action of 2,6-bis(3-thienylmethylene)cyclohexanone in electronic devices involves the transfer of charge carriers through the material. The thienylmethylene groups in this compound are responsible for its high charge mobility, as they allow for efficient delocalization of electrons. In medicinal applications, the mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential anti-inflammatory and antioxidant properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-bis(3-thienylmethylene)cyclohexanone is its high charge mobility, which makes it a promising material for use in electronic devices. However, its solubility in organic solvents can make it difficult to work with in the laboratory. In addition, its potential toxicity and lack of water solubility can limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for research on 2,6-bis(3-thienylmethylene)cyclohexanone. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of this compound's potential medicinal properties, particularly its neuroprotective effects. Additionally, further studies on the material's charge transfer properties could lead to the development of more efficient organic solar cells and field-effect transistors.
Wissenschaftliche Forschungsanwendungen
2,6-bis(3-thienylmethylene)cyclohexanone has been extensively studied for its potential applications in electronic devices. It has been found to exhibit high charge mobility and efficient charge transfer properties, making it a promising material for use in organic solar cells and field-effect transistors. In addition to its use in electronics, this compound has also been investigated for its potential medicinal properties.
Eigenschaften
IUPAC Name |
(2E,6E)-2,6-bis(thiophen-3-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS2/c17-16-14(8-12-4-6-18-10-12)2-1-3-15(16)9-13-5-7-19-11-13/h4-11H,1-3H2/b14-8+,15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGPXVJSTZUMV-VOMDNODZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CSC=C2)C(=O)C(=CC3=CSC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CSC=C2)/C(=O)/C(=C/C3=CSC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4712835.png)
![N,N-dimethyl-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4712839.png)
![(2-{[1-(4-ethoxyphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4712849.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4712860.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4712866.png)
![3-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B4712872.png)
![1-ethyl-N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4712879.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4712891.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4712909.png)

![N-(3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4712936.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4712937.png)
